- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

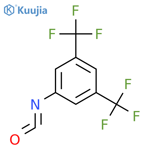

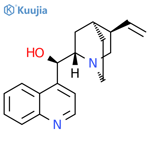

Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://ko.kuujia.com/scimg/cas/945985-98-8x500.png)

945985-98-8 structure

상품 이름:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

CAS 번호:945985-98-8

MF:C28H26F6N4O

메가와트:548.52266740799

CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea

- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)

-

- 인치: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1

- InChIKey: VNRLCKBQNVNWFW-WAJMBDEPSA-N

- 미소: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

계산된 속성

- 정밀분자량: 548.20108044 g/mol

- 동위원소 질량: 548.20108044 g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 9

- 중원자 수량: 39

- 회전 가능한 화학 키 수량: 5

- 복잡도: 859

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 3

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 57.3

- 분자량: 548.5

- 소수점 매개변수 계산 참조값(XlogP): 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$165 | 2024-06-05 | |

| 1PlusChem | 1P01KYP6-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 100mg |

$191.00 | 2024-04-19 | |

| 1PlusChem | 1P01KYP6-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 50mg |

$133.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-26 | |

| Ambeed | A1205861-250mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 250mg |

$177.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257743-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 250mg |

$205 | 2025-03-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98%,99%e.e. | 50mg |

¥870.0 | 2024-07-19 | |

| abcr | AB589377-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |

945985-98-8 | 95% | 100mg |

€160.00 | 2024-07-24 | |

| Ambeed | A1205861-50mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 50mg |

$71.0 | 2024-05-30 |

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

참조

Synthetic Routes 2

반응 조건

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt

참조

- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids, Organic Letters, 2007, 9(14), 2621-2624

Synthetic Routes 3

반응 조건

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

참조

- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Synthetic Routes 4

반응 조건

참조

- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Synthetic Routes 5

반응 조건

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

참조

- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Synthetic Routes 6

반응 조건

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

참조

- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Synthetic Routes 7

반응 조건

참조

- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis, ACS Catalysis, 2014, 4(2), 634-638

Synthetic Routes 8

반응 조건

참조

- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade, Organic Letters, 2012, 14(20), 5290-5293

Synthetic Routes 9

반응 조건

1.1 Solvents: Tetrahydrofuran ; 16 h, rt

참조

- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones, Synlett, 2019, 30(12), 1474-1478

Synthetic Routes 10

반응 조건

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

참조

- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Synthetic Routes 11

반응 조건

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

참조

- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts, Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride

- Cinchonidine

- Cinchonine

- 1-isocyanato-3,5-bis(trifluoromethyl)benzene

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea 관련 문헌

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

2. Back matter

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea) 관련 제품

- 2155166-58-6(ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate)

- 1804356-75-9(Methyl 4-methoxy-5-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2639774-16-4(1,1'-Biphenyl, 4-bromo-3,5-difluoro-)

- 1797603-21-4(N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide)

- 392291-23-5(2,2-dimethyl-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)

- 2200611-43-2(3-methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole)

- 6107-56-8(Octanoic acid, calciumsalt (2:1))

- 743440-29-1(2-{8-chloro-2H,3H-1,4dioxino2,3-gquinoxalin-7-yl}propanedinitrile)

- 2171841-93-1((2-{4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine-1'-yl}ethyl)dimethylamine)

- 2228514-93-8(tert-butyl N-5-(prop-2-yn-1-yl)pyrimidin-2-ylcarbamate)

추천 공급업체

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량

Baoji Haoxiang Bio-technology Co.Ltd

골드 회원

중국 공급자

대량